
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate (CAS: 925007-20-1) is a heterocyclic compound featuring an isoxazole core substituted at positions 3, 4, and 5. Key structural attributes include:
- Position 3: Ethyl carboxylate group (–COOEt), contributing to solubility and reactivity.
- Position 5: Amino group (–NH₂), enabling hydrogen bonding and participation in nucleophilic reactions. Its molecular formula is C₁₂H₁₁BrN₂O₃, with a molecular weight of 311.13 g/mol and a purity of ≥97% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety undergoes transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), facilitated by the electron-withdrawing effects of the bromine atom and the isoxazole ring.
Key Mechanistic Insight : The bromine atom’s position para to the isoxazole ring enhances electrophilicity, enabling efficient cross-coupling under mild conditions. Steric hindrance from the adjacent amino group slightly reduces reaction rates compared to non-amino analogs .
Functionalization of the Amino Group
The 5-amino group participates in acylation , alkylation , and oxidation reactions, leveraging its nucleophilic character.
Notable Observation : Acylation proceeds regioselectively at the amino group without affecting the ester functionality . Oxidation yields a nitroso derivative, which can be further reduced to hydroxylamine .
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis to form a carboxylic acid, enabling further functionalization:
Industrial Relevance : Hydrolysis under continuous flow conditions improves scalability and reduces side reactions.
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocycles:
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
[3+2] Cycloaddition | Phenylacetylene, CuI, DIPEA, DMF (100°C) | Ethyl 5-amino-4-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 60 |
Mechanistic Note : The electron-rich isoxazole ring acts as a dipolarophile, with the amino group stabilizing transition states .
Reductive Transformations
Catalytic hydrogenation selectively reduces the isoxazole ring while preserving other functionalities:
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Ethyl 5-amino-4-(4-bromophenyl)-2,3-dihydroisoxazole-3-carboxylate | 82 |
Application : Reduced derivatives exhibit enhanced solubility for biological assays .
Comparative Reactivity with Analogues
The amino group’s presence significantly alters reactivity compared to non-amino isoxazoles:
Parameter | Ethyl 5-Amino Derivative | Ethyl 5-H Derivative | Reference |
---|---|---|---|
Suzuki Coupling Rate (k, h⁻¹) | 0.15 | 0.28 | |
Ester Hydrolysis Half-Life (pH 7) | 48h | 12h |
Explanation : The amino group’s electron-donating effect deactivates the bromophenyl ring toward cross-coupling but stabilizes the ester against hydrolysis .
Stability and Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
Condition | Degradation Product | Mechanism | Reference |
---|---|---|---|
UV light (254 nm) | 4-Bromobenzoic acid + NH₃ | Photooxidation of isoxazole ring | |
Strong base (NaOH, 100°C) | 4-Bromoaniline + CO₂ + EtOH | Ring-opening via nucleophilic attack |
Storage Recommendation : Store in amber vials at −20°C under inert gas to prevent photodegradation.
Scientific Research Applications
Synthetic Routes
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate can be synthesized through several methods, often involving the reaction of isoxazole derivatives with various reagents. The most common synthetic routes include:
- Condensation Reactions : Utilizing isoxazole derivatives and carboxylic acids in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.
- Nucleophilic Substitution : The bromine atom in the bromophenyl group can be substituted with other nucleophiles, enhancing the compound's reactivity.
Medicinal Chemistry
This compound has shown potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and HCT116 (colorectal cancer) cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Neuropharmacology
Research indicates that derivatives of isoxazole compounds can modulate neurotransmitter systems, potentially offering insights into treatments for neurological disorders. This compound may interact with pathways involved in neuroprotection and neuroinflammation.
Material Science
In addition to biological applications, this compound is being explored for its utility in material science:
- Polymer Chemistry : The incorporation of isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against HepG2 cells, leading to enhanced apoptosis via activation of caspase pathways.
- Antibacterial Activity : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is similar to other isoxazole derivatives, such as Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate and Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate. its unique bromine atom imparts distinct chemical and biological properties, making it valuable for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural differences and similarities with key analogs:
Key Observations:
- Positional Isomerism : In Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate , the bromophenyl group is at position 5 instead of 4, altering electronic distribution and steric hindrance.
Physicochemical Properties
Biological Activity
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the bromophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
- Bromination : The introduction of the bromine atom on the phenyl ring can be achieved through electrophilic aromatic substitution methods.
- Esterification : The carboxylic acid moiety is converted into its ethyl ester form using ethanol and acid catalysts.
This compound has been shown to interact with various biological targets, including enzymes and receptors. Its mechanism often involves modulation of enzyme activity or receptor signaling pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its efficacy:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Bacillus subtilis | 4 |
Candida albicans | 32 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various in vitro assays. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A research study evaluated the antibacterial activity of several isoxazole derivatives, including this compound. The findings indicated that it exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Evaluation in Cancer Models : In another study, this compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively triggered apoptotic pathways, evidenced by increased cleavage of PARP and caspase-3, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?
- The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by bromophenyl substitution. Key steps include:
- Using diethyl oxalate and hydroxylamine hydrochloride to form the isoxazole core .
- Introducing the 4-bromophenyl group via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimize yields by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Look for the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), aromatic protons (7.2–7.6 ppm for bromophenyl), and the amino group signal (broad singlet, ~5–6 ppm) .
- ¹³C NMR: Confirm the ester carbonyl (~165 ppm), isoxazole carbons (~95–160 ppm), and bromophenyl carbons .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the stereoelectronic properties of the amino and bromophenyl substituents?
- Single-crystal X-ray diffraction provides bond lengths (e.g., C-Br ~1.89 Å) and angles (e.g., isoxazole ring angles ~105–110°), critical for understanding conjugation and steric effects .
- Use SHELXL for refinement: Analyze thermal displacement parameters to assess substituent rigidity and intermolecular interactions (e.g., hydrogen bonding involving NH₂) .
- Example: In ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the amino group forms intermolecular H-bonds (N–H···O), stabilizing the crystal lattice .
Q. What mechanistic insights explain the reactivity of the amino group in nucleophilic or electrophilic reactions?
- The amino group’s lone pair activates the isoxazole ring toward electrophilic substitution (e.g., bromination at C4) but can also undergo acylation or sulfonation.
- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying pH to determine protonation effects on reactivity .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution; the amino group’s electron-donating effect increases electron density at C4 .
Q. How does the bromophenyl moiety influence binding affinity in biological target interactions?
- The bromine atom enhances lipophilicity (logP ~3.2) and van der Waals interactions with hydrophobic enzyme pockets.
- Molecular Docking: Compare docking scores (e.g., AutoDock Vina) of bromophenyl vs. non-halogenated analogs to quantify affinity differences .
- SAR Studies: Replace Br with Cl or F to evaluate halogen-dependent activity trends in enzyme inhibition assays .
Q. Key Methodological Recommendations
- Synthesis: Prioritize palladium-catalyzed coupling for regioselective bromophenyl introduction .
- Characterization: Combine NMR, MS, and elemental analysis for unambiguous structural confirmation .
- Crystallography: Use SHELX suite for high-resolution refinement, especially to resolve NH₂ interactions .
- Biological Assays: Include halogen scan (Br/Cl/F) in SAR studies to optimize target binding .
Properties
IUPAC Name |
ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVCDJIULDZABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746408 | |
Record name | Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-20-1 | |
Record name | Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.